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Introduction
Spikenard, derived from the rhizomes of Nardostachys jatamansi, is a perennial herb native to

the Himalayas, traditionally valued in Ayurvedic and Unani medicine for its medicinal and

cosmetic properties.[1] Modern scientific inquiry has begun to validate its traditional uses,

particularly in dermatology. Spikenard extract is rich in bioactive compounds such as

jatamansic acid, nardal, and various sesquiterpenes, which are believed to contribute to its

therapeutic effects.[1] In the context of skin biology, Spikenard has demonstrated notable

antioxidant, anti-inflammatory, and wound-healing properties.[2][3] It is reported to stimulate

fibroblasts, enhancing the production of collagen and elastin, which are crucial for maintaining

skin elasticity and reducing wrinkles.[4] These characteristics make Spikenard extract a
compelling candidate for investigation in skin cell proliferation, regeneration, and the

development of novel dermatological and cosmetic applications.

Applications
The study of Spikenard extract's effects on skin cell proliferation has several key applications

in dermatological research and product development:
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Wound Healing: By potentially modulating the activity of fibroblasts and keratinocytes,

Spikenard extract can be investigated for its efficacy in accelerating wound repair and

tissue regeneration.[2][3]

Anti-Aging Formulations: Its ability to stimulate collagen and elastin synthesis in fibroblasts

makes it a valuable ingredient for cosmetic and therapeutic products aimed at reducing the

signs of skin aging.[4]

Anti-Inflammatory Treatments: Spikenard extract has been shown to inhibit inflammatory

biomarkers in skin cells, suggesting its potential use in topical treatments for inflammatory

skin conditions.[2][3]

Biocompatible Materials: The low cytotoxicity of Spikenard extract on keratinocytes

suggests its potential for incorporation into biocompatible nanomaterials for various

biomedical applications.[5][6]

Data Presentation
The following tables summarize the observed effects of Spikenard extract on human skin cells

from in vitro studies.

Table 1: Effects of Spikenard Essential Oil on Human Dermal Fibroblasts
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Cell Type
Extract
Concentration

Observed Effects Reference

Human Dermal

Fibroblasts
0.0033%

Anti-proliferative

Activity: Strong and

significant anti-

proliferative effect

observed.

[2][3]

Cytotoxicity: Showed

significant cytotoxic

activity, though not

considered overt.

[3]

Inhibition of

Inflammatory

Biomarkers:

Significantly inhibited

MCP-1, VCAM-1,

ICAM-1, IP-10, and I-

TAC.

[3]

Inhibition of Tissue-

Remodeling

Molecules:

Significantly inhibited

Collagen I and III,

EGFR, PAI-1, TIMP-1,

and TIMP-2.

[3]

Inhibition of

Immunomodulatory

Molecules:

Significantly inhibited

M-CSF.

[3]

Table 2: Cytocompatibility of Spikenard-Containing Nanobiocomposites on Human

Keratinocytes
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Cell Line Material Observed Effects Reference

Human Keratinocytes

(HaCaT)

Spikenard herbal

immobilized polymer

nano-biocomposites

Low Cytotoxicity: The

nano-biocomposites

possessed

significantly low

cytotoxicity against

HaCaT cells.

[5][6]

Cell Growth and

Proliferation:

Keratinocyte cells

grew well with uniform

distribution on the

nanobiocomposites,

indicating good cell

proliferation.

[5]

Experimental Protocols
The following are detailed protocols for key experiments involving the application of Spikenard
extract in skin cell proliferation studies. These are generalized protocols based on published

research and standard laboratory practices.

Protocol 1: Preparation of Spikenard Extract for Cell Culture

This protocol describes the preparation of a stock solution of Spikenard essential oil for use in

cell culture experiments.

Materials:

Spikenard (Nardostachys jatamansi) essential oil

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Pipettes and sterile tips
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Procedure:

Prepare a stock solution of Spikenard essential oil (e.g., 10% v/v) in DMSO.

Vortex the stock solution thoroughly to ensure complete dissolution.

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

Prepare working concentrations by diluting the stock solution in the appropriate cell culture

medium. For example, to achieve a final concentration of 0.0033% Spikenard EO, dilute the

stock solution accordingly.

Always prepare a vehicle control using the same final concentration of DMSO as in the

treatment groups.

Protocol 2: Culture of Human Dermal Fibroblasts (HDFs)

This protocol outlines the standard procedure for culturing primary human dermal fibroblasts.

Materials:

Primary Human Dermal Fibroblasts

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (100x)

Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), sterile

Cell culture flasks (T-75)

Incubator (37°C, 5% CO2)

Procedure:
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Prepare complete growth medium by supplementing DMEM with 10% FBS and 1%

Penicillin-Streptomycin.

Thaw cryopreserved HDFs rapidly in a 37°C water bath.

Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Change the medium every 2-3 days.

When cells reach 80-90% confluency, subculture them by first washing with PBS, then

adding 3 mL of Trypsin-EDTA and incubating for 3-5 minutes.

Neutralize the trypsin with 6 mL of complete growth medium and centrifuge the cell

suspension.

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for

experiments.

Protocol 3: Culture of Human Keratinocytes (HaCaT)

This protocol describes the culture of the immortalized human keratinocyte cell line, HaCaT.

Materials:

HaCaT cell line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (100x)

Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), sterile

Cell culture flasks (T-75)
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Incubator (37°C, 5% CO2)

Procedure:

Prepare complete growth medium by supplementing DMEM with 10% FBS and 1%

Penicillin-Streptomycin.[2]

Follow the same general procedure for thawing, culturing, and subculturing as described for

HDFs (Protocol 2).

HaCaT cells are typically robust and proliferate rapidly. Monitor confluency closely to avoid

overgrowth.

Protocol 4: Cell Proliferation Assay (MTT-Based)

This protocol details the use of the MTT assay to assess the effect of Spikenard extract on the

proliferation of skin cells.

Materials:

HDF or HaCaT cells

96-well cell culture plates

Spikenard extract working solutions

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of

complete growth medium.
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Incubate for 24 hours to allow for cell attachment.

Remove the medium and add 100 µL of fresh medium containing various concentrations of

Spikenard extract. Include a vehicle control (medium with DMSO) and a no-treatment

control.

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the no-treatment control.

Protocol 5: Cytotoxicity Assay

This protocol is based on the methodology used to assess the cytotoxicity of Spikenard-

containing materials on HaCaT cells.[2]

Materials:

HaCaT cells

24-well cell culture plates

Spikenard extract working solutions

Complete growth medium

Trypan blue solution

Hemocytometer or automated cell counter

Procedure:

Seed 1 x 10^5 HaCaT cells per well in a 24-well plate and allow them to attach overnight.[2]
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Treat the cells with various concentrations of Spikenard extract or the test material for 24

hours.[2]

After incubation, collect the cells by trypsinization.

Stain the cells with trypan blue and count the number of viable (unstained) and non-viable

(blue) cells using a hemocytometer.

Calculate the percentage of viable cells for each treatment condition.
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Experimental workflow for studying Spikenard extract effects.
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Anti-inflammatory action of a Spikenard compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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